molecular formula C23H23ClN4O4S B2954045 2-((3-chlorobenzyl)thio)-5-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 1105245-20-2

2-((3-chlorobenzyl)thio)-5-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Cat. No. B2954045
CAS RN: 1105245-20-2
M. Wt: 486.97
InChI Key: ZWMOIKYHFGFFFF-UHFFFAOYSA-N
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Description

2-((3-chlorobenzyl)thio)-5-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed numerous methods for synthesizing novel derivatives that include components like furan, piperazine, and pyrimidinone, which are integral to the molecule . These methods often involve multi-step synthetic routes starting from basic chemical precursors to yield compounds with specific functional groups aimed at enhancing biological activity or enabling further chemical modifications. Studies detailing the synthesis of related compounds highlight the importance of these methods in creating molecules with potential therapeutic applications (J. Kumar et al., 2017).

Pharmacological Evaluation

Several of the synthesized compounds, similar to the molecule of interest, have been evaluated for their pharmacological properties, including antidepressant and antianxiety activities, by utilizing animal models. These evaluations provide essential insights into the therapeutic potential of these compounds, guiding further development and refinement (J. Kumar et al., 2017).

Molecular Docking and Anticancer Activity

Molecular docking studies are employed to predict the interaction between synthesized compounds and specific protein targets, which is crucial in the design of drugs with targeted therapeutic actions. For instance, compounds structurally related to the query molecule have shown promising anti-proliferative activities against cancer cell lines, suggesting potential applications in cancer therapy (I. Parveen et al., 2017).

Anti-Inflammatory and Analgesic Properties

The synthesis of novel chemical entities incorporating elements like furan and pyrimidinone has led to the discovery of compounds with significant anti-inflammatory and analgesic activities. Such studies underscore the potential of these molecules in developing new treatments for conditions associated with inflammation and pain (A. Abu‐Hashem et al., 2011).

Antimicrobial and Antifungal Applications

Compounds bearing resemblance to the query molecule have been assessed for their antimicrobial and antifungal efficacies. This research avenue is crucial, given the increasing resistance to existing antimicrobial and antifungal agents. Identifying new compounds with potent activity against a broad spectrum of pathogens is of paramount importance in addressing the challenge of drug-resistant infections (M. Attia et al., 2013).

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c1-15-18(21(30)26-23(25-15)33-14-16-4-2-5-17(24)12-16)13-20(29)27-7-9-28(10-8-27)22(31)19-6-3-11-32-19/h2-6,11-12H,7-10,13-14H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMOIKYHFGFFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)Cl)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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